[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol
Description
[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol is a chemical compound with a unique structure that includes a cyclopentyl ring substituted with a phenyl group and a methylidene group
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol |
InChI |
InChI=1S/C13H16O/c1-10-7-12(9-14)13(8-10)11-5-3-2-4-6-11/h2-6,12-14H,1,7-9H2/t12-,13-/m1/s1 |
InChI Key |
XQPCCEVYPJMVIS-CHWSQXEVSA-N |
Isomeric SMILES |
C=C1C[C@@H]([C@H](C1)C2=CC=CC=C2)CO |
Canonical SMILES |
C=C1CC(C(C1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentyl derivatives and phenyl-substituted reagents in the presence of catalysts to facilitate the formation of the desired cyclopentyl ring structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenyl and methylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol can be compared with other similar compounds, such as:
(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine: This compound has a similar phenyl-substituted structure but differs in the ring system and functional groups.
Methanogenesis substrates: Compounds involved in methanogenesis pathways, such as methanol and methylated amines, share some structural similarities but differ in their biological roles and applications.
The uniqueness of [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol lies in its specific cyclopentyl ring structure and the combination of phenyl and methylidene groups, which confer distinct chemical and biological properties.
Biological Activity
[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclopentyl structure, with a methylidene group and a phenyl substituent. This structural configuration may contribute to its biological activity, particularly in modulating receptor interactions and influencing metabolic pathways.
Research indicates that [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol may interact with various biological targets, including:
- Glucocorticoid Receptors : Compounds that modulate glucocorticoid receptor activity can influence inflammatory responses. The interaction with these receptors may lead to transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1 .
- Kinase Inhibition : The compound's structure suggests potential inhibitory effects on kinases involved in inflammatory pathways, similar to other compounds that have shown efficacy in animal models of inflammatory diseases .
2. Anti-inflammatory Effects
Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of cytokine production and modulation of immune cell activity. For instance, the inhibition of JNK (c-Jun N-terminal kinase) has been linked to reduced inflammation in various models .
3. Anticancer Potential
The potential anticancer activity of [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol is also noteworthy. Compounds with similar configurations have been shown to induce apoptosis in cancer cells by:
- Enhancing the expression of pro-apoptotic factors.
- Inhibiting pathways that promote cell survival, such as the PI3K/Akt/mTOR pathway .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NF-κB | |
| Apoptosis induction | Modulation of PI3K/Akt/mTOR | |
| Glucocorticoid modulation | Transrepression of AP-1/NF-κB |
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models, [(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol was administered to assess its effects on inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies using various cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates compared to controls. Mechanistic studies revealed activation of caspases and upregulation of DR5, indicating a potential pathway for therapeutic intervention in resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
